2,2'-Diacetylbiphenyl chemical structure and properties
2,2'-Diacetylbiphenyl chemical structure and properties
An In-Depth Technical Guide to 2,2'-Diacetylbiphenyl: Synthesis, Properties, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of 2,2'-Diacetylbiphenyl, a unique member of the biphenyl class of organic compounds. Characterized by two acetyl groups positioned at the ortho positions of the biphenyl backbone, this molecule presents significant steric hindrance that dictates its chemical behavior and potential for atropisomerism. Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as versatile synthetic intermediates.[1] While direct experimental data for 2,2'-Diacetylbiphenyl is limited in peer-reviewed literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile. We will explore its molecular structure, predicted physicochemical and spectroscopic properties, plausible synthetic routes with detailed protocols, and its potential applications as a scaffold in drug discovery and as a chemical building block. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific, sterically hindered ketone.
Molecular Identity and Structure
Chemical Structure
2,2'-Diacetylbiphenyl is an aromatic ketone consisting of a biphenyl core substituted with an acetyl group (–COCH₃) at the 2 and 2' positions.
Molecular Formula: C₁₆H₁₄O₂
Molecular Weight: 238.28 g/mol
IUPAC Name: 1,1'-([1,1'-biphenyl]-2,2'-diyl)bis(ethan-1-one)
CAS Number: 24017-95-6[2]
Stereochemistry and Atropisomerism
A defining feature of 2,2'-disubstituted biphenyls is the phenomenon of atropisomerism, where rotation around the C-C single bond between the two phenyl rings is severely restricted.[3] In 2,2'-Diacetylbiphenyl, the bulky acetyl groups in the ortho positions create a high energy barrier to rotation. This hindrance can allow for the isolation of stable, non-superimposable mirror-image conformers (enantiomers) at room temperature, making the molecule axially chiral. The equilibrium torsional angle in unsubstituted biphenyl is approximately 44.4°, but adding ortho substituents dramatically increases the rotational barrier.[3] This structural characteristic is of paramount importance in asymmetric synthesis, where atropisomeric ligands are used to create chiral environments for catalytic reactions.[4]
Physicochemical and Spectroscopic Properties
Direct experimental data for 2,2'-Diacetylbiphenyl is not widely published. The following properties are predicted based on its structure and data from the closely related isomer, 4,4'-Diacetylbiphenyl.[5][6][7]
Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Source / Basis |
| Melting Point | 193-195 °C (for 4,4'-isomer) | [5][6] |
| Boiling Point | ~340-390 °C (estimated) | [6][7] |
| Appearance | White to light tan crystalline solid | [5][6] |
| Solubility | Soluble in chloroform; insoluble in water | [3][5] |
Predicted Spectroscopic Profile
The expected spectroscopic data for 2,2'-Diacetylbiphenyl can be reliably predicted from its functional groups and the known spectra of related compounds.
-
¹H NMR: The spectrum is expected to show a complex multiplet pattern for the aromatic protons (8H) in the region of δ 7.0-8.0 ppm. A sharp singlet corresponding to the six protons of the two equivalent methyl groups (2 x -CH₃) would appear further upfield, likely around δ 2.5-2.7 ppm.
-
¹³C NMR: The spectrum would be characterized by a signal for the carbonyl carbon (-C=O) around δ 198-200 ppm. The methyl carbon (-CH₃) would appear around δ 26-30 ppm. The aromatic region would display multiple signals for the non-equivalent carbons of the biphenyl rings.
The IR spectrum provides a clear fingerprint for the key functional groups.[8]
-
~1680 cm⁻¹ (strong, sharp): This prominent band is characteristic of the C=O stretching vibration of an aryl ketone.
-
3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
3000-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the methyl groups.[8]
-
1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.
-
Molecular Ion (M⁺): A strong molecular ion peak would be expected at m/z = 238.28.
-
Key Fragmentation: A characteristic fragmentation pattern would involve the loss of an acetyl group (CH₃CO•, 43 Da), leading to a significant peak at m/z = 195. Another common fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to give a peak at m/z = 223.
Synthesis and Reactivity
The synthesis of 2,2'-Diacetylbiphenyl presents a regioselectivity challenge. Standard methods like Friedel-Crafts acetylation of biphenyl would likely yield a mixture of isomers, with the para-substituted product (4,4'-Diacetylbiphenyl) often favored.[9] A more controlled and modern approach is necessary to achieve the desired ortho-substitution.
Proposed Synthetic Strategy: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the selective formation of C-C bonds between aryl groups and is well-suited for constructing substituted biphenyls.[10][11] A plausible and high-yielding route involves the palladium-catalyzed coupling of an ortho-acetylated arylboronic acid with an ortho-acetylated aryl halide.
Caption: Proposed Suzuki-Miyaura coupling synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative methodology based on established Suzuki-Miyaura coupling procedures.[11]
Objective: To synthesize 2,2'-Diacetylbiphenyl via palladium-catalyzed cross-coupling.
Materials:
-
2-Acetylphenylboronic acid (1.2 eq)
-
1-Bromo-2-acetylbenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1-bromo-2-acetylbenzene, 2-acetylphenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon) three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-bromo-2-acetylbenzene) is consumed.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,2'-Diacetylbiphenyl.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Chemical Reactivity
The two ketone functionalities are the primary sites of reactivity. 2,2'-Diacetylbiphenyl can undergo a variety of transformations common to aryl ketones:
-
Reduction: The acetyl groups can be reduced to secondary alcohols using reagents like sodium borohydride (NaBH₄) or to ethyl groups via Wolff-Kishner or Clemmensen reduction.
-
Oxidation: Oxidation, for instance using a haloform reaction, can convert the acetyl groups into carboxylic acids, yielding [1,1'-biphenyl]-2,2'-dicarboxylic acid.
-
Condensation Reactions: The α-protons of the acetyl groups are acidic and can participate in aldol-type condensation reactions. The carbonyls can also react with amines or hydrazines to form imines or hydrazones, respectively.[12]
Applications in Research and Drug Development
While direct applications of 2,2'-Diacetylbiphenyl are not extensively documented, its structure suggests significant potential based on the known utility of the biphenyl scaffold.[1]
Role as a Synthetic Intermediate
The true value of 2,2'-Diacetylbiphenyl lies in its potential as a versatile building block. The presence of two reactive ketone groups on a sterically hindered, chiral backbone makes it an attractive precursor for:
-
Chiral Ligands: The acetyl groups can be elaborated into more complex structures to synthesize novel, axially chiral ligands for asymmetric catalysis.
-
Heterocyclic Compounds: Intramolecular or intermolecular condensation reactions can be designed to construct complex heterocyclic systems, which are prevalent in pharmaceuticals.
-
Materials Science: Biphenyl derivatives are used in the development of liquid crystals and organic light-emitting diodes (OLEDs).[1] The rigid, kinked structure of 2,2'-Diacetylbiphenyl could be exploited to create materials with unique photophysical properties.
Potential Biological Activity
Biphenyl derivatives are a "privileged scaffold" in drug discovery, known to possess a wide range of biological activities.[13]
-
Enzyme Inhibition: Many biphenyl-based molecules act as enzyme inhibitors. For example, derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[14]
-
Antimicrobial Agents: The biphenyl core is found in many compounds with antibacterial and antifungal properties.[13] Modifications of the acetyl groups could be explored to develop new classes of antibiotics against resistant bacterial strains.[13][15]
-
Antioxidant and Anti-inflammatory Activity: Biphenyls have been reported as promising free radical scavengers. The structure of 2,2'-Diacetylbiphenyl could serve as a starting point for developing novel antioxidant or anti-inflammatory agents.
Caption: Conceptual workflow from core scaffold to drug candidate.
Conclusion
2,2'-Diacetylbiphenyl is a structurally intriguing molecule defined by its sterically hindered ortho-acetyl groups, which imparts axial chirality and influences its reactivity. While specific experimental data remains sparse, its properties and behavior can be confidently predicted from established chemical principles and comparison with related isomers. Its true potential lies in its utility as a synthetic intermediate for creating complex chiral ligands, novel heterocyclic systems, and advanced materials. Furthermore, as a member of the privileged biphenyl class, it represents a promising scaffold for the development of new therapeutic agents. Further research to experimentally validate its synthesis, properties, and biological activity is warranted and could unlock significant opportunities in both chemistry and medicine.
References
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